6-(4-chlorophenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-3-ETHYL-N-(2-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(2-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the fusion of triazole and thiadiazine rings. The synthetic route often starts with the preparation of the triazole intermediate, followed by its cyclization with a thiadiazine precursor under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
6-(4-CHLOROPHENYL)-3-ETHYL-N-(2-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate for the preparation of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE derivatives
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINE derivatives
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINE derivatives Compared to these compounds, 6-(4-CHLOROPHENYL)-3-ETHYL-N-(2-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique pharmacological profiles and specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H17ClFN5OS |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H17ClFN5OS/c1-2-15-23-24-19-26(15)25-16(11-7-9-12(20)10-8-11)17(28-19)18(27)22-14-6-4-3-5-13(14)21/h3-10,16-17,25H,2H2,1H3,(H,22,27) |
InChI Key |
JLBXRDQSGLQHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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